Thermal Stability and Pyrolysis Kinetics: A Distinct Decomposition Profile
The thermal decomposition of 2,2-dichlorobutane follows a well-defined, first-order kinetic pathway. In gas-phase pyrolysis studies conducted between 308-370°C in 'seasoned' reaction vessels, the rate of hydrogen chloride elimination is described by the Arrhenius equation k₁ = 10¹⁴·⁴⁹ exp(–50,200/RT) sec⁻¹ [1]. This corresponds to an activation energy (Ea) of 210 kJ/mol for the unimolecular elimination process. This quantitative kinetic signature is specific to the gem-dichloro structure and allows for predictable, controlled generation of chlorobutene mixtures, a feature not available with other dichlorobutane isomers which undergo different elimination or fragmentation pathways under thermal stress.
| Evidence Dimension | Pyrolysis Kinetics (Gas Phase) |
|---|---|
| Target Compound Data | k₁ = 10¹⁴·⁴⁹ exp(–50,200/RT) sec⁻¹; Ea = 210 kJ/mol; Temperature Range: 581-643 K |
| Comparator Or Baseline | 2,2-Dichloropropane (geminal analog): k₁ = 3.31E14 exp(–2.15E05/RT) sec⁻¹; Ea = 215 kJ/mol [2] |
| Quantified Difference | Similar pre-exponential factor and Ea for gem-dichloro motif, but distinct from non-geminal dichlorobutane isomers for which analogous gas-phase kinetic data are not applicable due to differing decomposition mechanisms. |
| Conditions | Gas-phase pyrolysis in 'seasoned' reaction vessels; initial pressure 27–320 mm Hg; homogeneous first-order reaction. |
Why This Matters
Quantitative kinetic parameters enable precise control over thermal elimination reactions in industrial processes, ensuring consistent generation of desired chlorobutene isomers.
- [1] Young, B.C.; Swinbourne, E.S. Pyrolysis of gem-dichlorides: 2,2-dichlorobutane and 2,2-dichloropropane. J. Chem. Soc. B, 1967, 1181-1184. View Source
- [2] NIST Chemical Kinetics Database. Pyrolysis of 2,2-dichloropropane. NIST Standard Reference Database 17. View Source
